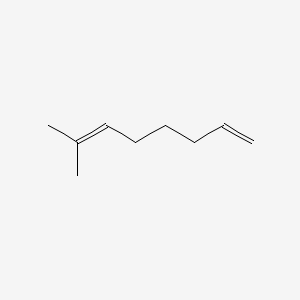

7-Methyl-1,6-octadiene

説明

Contextualization within Branched Non-Conjugated Diene Chemistry

Branched non-conjugated dienes, such as 7-methyl-1,6-octadiene, are a subclass of hydrocarbons that feature two non-adjacent carbon-carbon double bonds and at least one branch point in their carbon skeleton. fiveable.melibretexts.org Unlike their conjugated counterparts where the double bonds are separated by a single bond, the electronic effects in non-conjugated dienes are largely isolated. testbook.com This structural characteristic dictates their chemical behavior, often allowing for selective reactions at one of the double bonds. fiveable.me The presence of a branch, in this case, a methyl group, can further influence reactivity through steric hindrance and electronic effects.

The study of such dienes is crucial for understanding fundamental reaction mechanisms and for developing new synthetic methodologies. snnu.edu.cn Their unique stereoelectronic properties enable a wide range of reactions, particularly with transition metals, to construct complex molecular architectures. snnu.edu.cn

Significance as a Monomer in Advanced Polymer Synthesis

This compound has garnered significant attention as a comonomer in the synthesis of functional polyolefins. acs.orgacs.orgscirp.org In copolymerization reactions, particularly with ethylene (B1197577), the two double bonds of this compound exhibit different reactivities. scirp.orgscispace.com The terminal double bond is more readily incorporated into the growing polymer chain, while the more substituted internal double bond often remains unreacted. acs.orgscirp.org

This selective reactivity is advantageous as it allows for the introduction of pendant vinyl groups into the polymer backbone, which can then be used for post-polymerization modifications. scirp.orgscispace.com Research has shown that using specific catalysts, such as certain zirconocene (B1252598) and half-titanocene systems, can lead to the efficient incorporation of this compound into polyethylene (B3416737) chains, affording high molecular weight copolymers with controlled amounts of unsaturation. acs.orgscirp.orgscispace.com These unsaturated sites serve as handles for further chemical transformations, enabling the creation of polymers with tailored properties. For instance, copolymers of propene and this compound have been synthesized with uniform architectures, where the amount of incorporated diene can be precisely controlled. acs.orgacs.org

The use of this compound can also suppress undesirable side reactions like cross-linking that can occur with symmetrical α,ω-dienes such as 1,7-octadiene (B165261). researchgate.net This leads to the formation of linear, soluble macromolecules with pendant reactive groups. researchgate.net

Role as a Precursor in Complex Organic Molecule Construction

Beyond polymer chemistry, this compound and other dienes serve as versatile building blocks in the synthesis of complex organic molecules. snnu.edu.cnmdpi.commdpi.com The presence of two reactive sites allows for a variety of transformations, including cycloaddition reactions like the Diels-Alder reaction, which is a powerful tool for forming new ring systems. mdpi.comchemrxiv.org

Difunctionalization reactions, where two functional groups are introduced in a single step, are particularly valuable for streamlining the synthesis of complex structures from simple precursors. snnu.edu.cn Dienes are excellent substrates for such reactions, enabling the efficient preparation of diverse, multifunctional compounds. snnu.edu.cn Furthermore, the double bonds can be subjected to a range of addition reactions, such as hydroboration, to introduce new functional groups that can be further manipulated. snnu.edu.cn The ability to selectively functionalize one of the double bonds in a non-conjugated diene like this compound offers a strategic advantage in multistep syntheses.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-methylocta-1,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKITPBQPGXDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCCC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068367 | |

| Record name | 1,6-Octadiene, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42152-47-6 | |

| Record name | 7-Methyl-1,6-octadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42152-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Octadiene, 7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042152476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Octadiene, 7-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Octadiene, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methylocta-1,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Methylocta-1,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 7 Methyl 1,6 Octadiene

Catalytic Approaches to 1,6-Diene Synthesis

Catalytic methods are fundamental in the industrial production of dienes, offering high efficiency and selectivity. These approaches include the dimerization of smaller unsaturated precursors and the rearrangement of olefinic bonds through metathesis.

The dimerization of isoprene (B109036) (2-methyl-1,3-butadiene) is a well-established method for producing C10 terpenes, which are structurally related to 7-Methyl-1,6-octadiene. While this compound itself is a C9 hydrocarbon and not a direct isoprene dimer, the catalytic dimerization of isoprene provides access to a range of closely related acyclic monoterpenes. The choice of catalyst is crucial as it dictates the structure of the resulting dimer.

Palladium-based catalysts are particularly versatile in this reaction. For instance, palladium acetate (B1210297) combined with tertiary phosphine (B1218219) ligands can efficiently catalyze the dimerization of dienes. Different metal catalysts, however, lead to different products. Nickel catalysts tend to produce the tail-to-tail dimer, 2,7-dimethyl-1,3,7-octatriene, while Ziegler-type catalysts based on metals like titanium or iron primarily yield the tail-to-head dimer, 2,6-dimethyl-1,3,6-octatriene (alloocimene). The synthesis of β-myrcene (7-methyl-3-methylene-1,6-octadiene), a key flavor and fragrance compound and a close structural analog of this compound, is achieved through the anionic coordination dimerization of isoprene using sodium in the presence of an amine in tetrahydrofuran. arkat-usa.orgfoodb.canih.gov

Table 1: Influence of Catalyst on Isoprene Dimerization Products

| Catalyst System | Major Dimer Product(s) | Reference |

|---|---|---|

| Nickel Complexes | 2,7-dimethyl-1,3,7-octatriene (Tail-to-Tail) | |

| Ziegler-type (Ti, Fe) | 2,6-dimethyl-1,3,6-octatriene (Tail-to-Head) | |

| Sodium/Amine | β-Myrcene (7-methyl-3-methylene-1,6-octadiene) | arkat-usa.org |

Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, mediated by metal carbene catalysts. wikipedia.org This method is not only used for producing linear dienes but also for ring-closing and ring-opening reactions to create a variety of cyclic and polymeric structures. utc.edulibretexts.org

The reaction is catalyzed by well-defined transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock catalysts). wikipedia.org These catalysts are known for their high activity and tolerance to various functional groups. acs.org Acyclic diene metathesis (ADMET), for example, can be used to polymerize α,ω-dienes by releasing a small gaseous olefin like ethylene (B1197577), which drives the reaction forward. libretexts.orglibretexts.org Conversely, cross-metathesis between two different olefins can generate new acyclic dienes. utc.edu For instance, the industrial synthesis of 1,5-hexadiene (B165246) and 1,9-decadiene (B157367) is achieved through the ethenolysis (reaction with ethylene) of cyclic olefins. wikipedia.org

The general mechanism, proposed by Hérisson and Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of an alkene with the metal alkylidene catalyst. wikipedia.org This four-membered ring intermediate then fragments to release a new alkene and a new metal alkylidene, which continues the catalytic cycle. libretexts.org

Derivatization Strategies for Functionalized this compound Compounds

The double bonds in this compound serve as reactive sites for introducing a variety of functional groups, leading to derivatives with modified chemical properties and potential applications.

The olefinic bonds of this compound and its analogs are susceptible to halogenation. Chlorinated derivatives of this compound are utilized in the production of specialty polymers. For example, chlorinated ethylene-propylene-7-methyl-1,6-octadiene terpolymers are synthesized for their superior viscosity stability. google.com The chlorination is believed to occur via a substitution mechanism, replacing a hydrogen atom at a position allylic to a double bond. google.com The hydrochlorination of the related compound 7-methyl-2-methylene-1,6-octadiene has also been described, where hydrogen chloride is added across a double bond. ontosight.ai

The synthesis of brominated derivatives has been extensively studied using the closely related compound myrcene (B1677589) (7-methyl-3-methylene-1,6-octadiene) as a starting material for creating acyclic marine halogenated natural products. asianpubs.org The reaction of myrcene with bromine in carbon tetrachloride yields a mixture of tetrabrominated products. asianpubs.org

Table 2: Example of Bromination of a Related Diene

| Starting Material | Reagents and Conditions | Product(s) | Reference |

|---|---|---|---|

| Myrcene | Bromine (Br₂), Carbon Tetrachloride (CCl₄), 0°C, 45 min | Mixture of tetrabrominated compounds | asianpubs.org |

Phenyl groups can be incorporated into the octadiene framework through various synthetic routes. A direct method involves the synthesis of 1-(3,4-methylenedioxyphenyl)-7-methyl-1,6-octadiene-3-one. prepchem.comontosight.ai This reaction is accomplished through a condensation reaction between piperonal (B3395001) (which contains the methylenedioxyphenyl group) and 6-methyl-5-heptene-2-one in an aqueous-alcoholic solution of sodium hydroxide. prepchem.com This synthesis demonstrates a method for creating a carbon-carbon bond to attach an aromatic ring to the diene structure.

Table 3: Synthesis of a Phenyl-Substituted Octadiene Derivative

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Piperonal | 6-Methyl-5-heptene-2-one | 1-(3,4-methylenedioxyphenyl)-7-methyl-1,6-octadiene-3-one | prepchem.com |

Iii. Reactivity and Mechanistic Studies of 7 Methyl 1,6 Octadiene

Intramolecular Cyclization Reactions

The spatial proximity of the two olefinic units in 7-methyl-1,6-octadiene facilitates intramolecular cyclization reactions, a valuable method for synthesizing five-membered ring systems. nih.gov These reactions are often thermally induced and proceed through well-defined pericyclic transition states.

The intramolecular Alder-Ene reaction is a key cyclization pathway for this compound. nih.gov This process involves the thermal addition of one of the double bonds (the 'enophile') to the other double bond which possesses an allylic hydrogen (the 'ene'). organic-chemistry.org The reaction proceeds via a concerted, pericyclic mechanism involving a six-membered transition state, resulting in a C-C bond formation and a 1,5-hydrogen shift. nih.govorganic-chemistry.org

Computational studies, specifically using Density Functional Theory (DFT), have been employed to model the transition states of the ene cyclizations of this compound. researchgate.netcolab.ws These theoretical investigations help in understanding product distributions and the energetic favorability of different reaction pathways. researchgate.net For unactivated 1,6-dienes, the reaction is symmetry-allowed under thermal conditions and can be described as a [π2s+π2s+σ2s] 6-electron supra-supra facial concerted reaction. nih.gov The transition state is asynchronous, meaning the formation of the new C-C sigma bond develops earlier than the hydrogen transfer. nih.govsemanticscholar.org

Thermal activation is a common method to induce the cyclization of this compound. acs.org Early studies demonstrated that pyrolysis of this compound at 457°C exclusively yields the cyclized product, 1-methyl-cis-2-isopropenylcyclopentane. nih.govresearchgate.net This thermal isomerization provides strong evidence for the proposed intramolecular mechanism for the cyclization of 1,6-diolefins. researchgate.netacs.orgresearchgate.net The reaction requires elevated temperatures due to the significant activation energy needed to break the allylic C-H sigma bond. organic-chemistry.org The successful cyclization under these conditions, whereas related compounds like 1,6-heptadiene (B165252) fail to cyclize even at 500°C, underscores the favorable geometry of 1,6-dienes for this transformation. researchgate.netacs.org

A significant aspect of the intramolecular Alder-Ene reaction of 1,6-dienes is its diastereoselectivity. As a general rule, these reactions preferentially form cis-five-membered rings. nih.gov In the case of the high-temperature cyclization of unsubstituted this compound, the reaction proceeds with high selectivity to form the cis-diastereomer. nih.govsemanticscholar.org

This cis-selectivity in unactivated substrates is attributed to a lower strain energy in an early, pseudo-boat transition state, which is characterized by long C2-C6 distances and high stabilizing orbital interactions. nih.govsemanticscholar.org The stereochemical outcome, however, is sensitive to the substitution pattern on the diene. nih.gov The introduction of activating, electron-withdrawing groups on the enophile moiety can alter the diastereoselectivity. nih.govsemanticscholar.org Such activating groups can increase the asynchronicity of the transition structure and reduce the activation barrier, which favors a pseudo-chair transition state leading to the formation of the trans-product. nih.govsemanticscholar.org

Table 1: Diastereoselectivity in the Intramolecular Alder-Ene Reaction of 1,6-Dienes This table illustrates the effect of substituents on the diastereomeric ratio of cyclization products. Data is generalized from findings on various 1,6-dienes.

| Substrate | Activating Group | Predominant Diastereomer | Reference |

|---|---|---|---|

| This compound | None | cis | semanticscholar.org, nih.gov |

| 1,6-diene with CO₂Me | -CO₂Me | trans favored | semanticscholar.org, nih.gov |

| 1,6-diene with malonate | -CH(CO₂Me)₂ | trans is major product | semanticscholar.org, nih.gov |

Addition Reactions

The presence of two carbon-carbon double bonds makes this compound susceptible to various addition reactions, a characteristic feature of alkenes. cymitquimica.com These reactions can target one or both double bonds, leading to a range of functionalized products.

This compound can undergo oxidation to produce oxygenated derivatives. The double bonds are reactive sites for epoxidation or hydroxylation. For the related isomer β-myrcene (7-methyl-3-methylene-1,6-octadiene), metabolic studies in humans and animals show that it is metabolized through cytochrome P450-mediated epoxidation of the double bonds, followed by hydrolysis to yield diols, which are then excreted. industrialchemicals.gov.au A photochemical reaction involving β-myrcene, methanol, and 1,4-dicyanobenzene results in cyclic oxygenated adducts, indicating that cyclization can occur alongside oxidation. cdnsciencepub.com Common oxidizing agents used for such transformations on alkenes include peroxides like hydrogen peroxide.

The reduction of the double bonds in this compound can lead to the formation of the corresponding saturated hydrocarbon, 2,7-dimethyloctane. This transformation is typically achieved through catalytic hydrogenation, where hydrogen gas is reacted with the diene in the presence of a metal catalyst, such as palladium or platinum. This type of reaction is a standard method for converting unsaturated hydrocarbons to their saturated analogues.

Substitution Reactions Involving Double Bonds

The presence of two double bonds in this compound makes it a candidate for various addition reactions. cymitquimica.com However, it also participates in substitution reactions where a hydrogen atom or another group attached to the double-bonded carbons is replaced.

One notable example is the synthesis of related compounds through coupling reactions. For instance, a 7-methyl-3-methylene-7-octenyl halide can be synthesized via a coupling reaction between a suitable nucleophile and an electrophile. google.com In such reactions, a leaving group is substituted, leading to the formation of a new carbon-halogen or carbon-carbon bond at a position allylic to one of the original double bonds. The choice of reactants, such as organometallic reagents, and reaction conditions (e.g., temperature, solvent, presence of lithium salts) is crucial for achieving selectivity. google.com It is important to note that elimination reactions, which would form by-products like 7-methyl-3-methylene-1,7-octadiene, can occur competitively under certain conditions. google.com

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of organic reactions. uomustansiriyah.edu.iq For this compound, theoretical approaches, particularly quantum mechanical methods, have provided profound insights into reaction intermediates and the influence of molecular structure on reaction outcomes. These computational studies allow researchers to model transition states and reaction pathways that are often difficult to observe experimentally. uomustansiriyah.edu.iqnih.gov

Quantum Mechanical Studies of Reaction Intermediates

Quantum mechanical calculations, especially using Density Functional Theory (DFT), have been instrumental in understanding the intramolecular reactions of this compound. A significant area of study has been its thermal ene cyclization, a pericyclic reaction that forms a five-membered ring. nih.govresearchgate.net

Researchers have employed DFT methods like B3LYP and M06-2X to construct and optimize the possible transition structures (TSs) for these cyclizations. nih.govresearchgate.net For the pyrolysis of this compound at 457 °C, which yields 1-methyl-cis-2-isopropenylcyclopentane, computational models support the proposed intramolecular mechanism. nih.govresearchgate.net These studies calculate the relative energies of different transition states to predict product proportions, and the results show good agreement with experimental findings. researchgate.net The analysis reveals that the geometry of the transition state, specifically the dihedral angle around the newly forming carbon-carbon bond, plays a critical role in determining the selectivity of the cyclized products. researchgate.net

A detailed study on the intramolecular Alder-ene reaction of various 1,6-dienes, using this compound as a baseline unactivated reagent, has been performed at the M06-2X(PCM)/TZ2P level of theory. nih.govsemanticscholar.org This research characterizes the transition state as an early one, which accounts for the observed cis-selectivity in the resulting cyclopentane (B165970) ring. nih.govsemanticscholar.org

Table 1: Computational Methods in the Study of this compound Reaction Mechanisms

| Reaction Studied | Computational Method | Key Findings | Reference |

| Ene Cyclization | DFT (B3LYP/6-31G*) | Optimized transition structures; calculated product proportions in agreement with experimental data. | researchgate.net |

| Intramolecular Alder-Ene | DFT (M06-2X(PCM)/TZ2P) | Characterized early transition state for unactivated diene leading to cis-selectivity. | nih.govsemanticscholar.org |

| Linalool Autoxidation (Analogue) | DFT | Characterized a linalool-O2 biradical intermediate as a key branching point in oxidation pathways. | nih.gov |

Analysis of Substituent Effects on Reaction Outcomes

Computational studies have been particularly illuminating in explaining how substituents on the diene backbone affect reaction pathways and product selectivity. The intramolecular Alder-ene reaction of 1,6-dienes serves as a prime example. nih.govsemanticscholar.org

This shift in selectivity is a direct consequence of electronic effects introduced by the substituents, rather than purely a result of steric strain. nih.govsemanticscholar.org The research highlights a strong correlation between the substituent's nature and the cis:trans ratio of the cyclization product, providing a predictive framework for synthesizing complex organic structures. nih.govsemanticscholar.org

Table 2: Effect of Substituents on Diastereoselectivity in Intramolecular Alder-Ene Reaction of 1,6-Dienes

| Reagent | Substituent Type | Predominant Product | Computational Explanation | Reference |

| This compound | Unactivated (Alkyl) | cis-cyclopentane | Early transition state, high stabilizing orbital interaction, and lower strain energy. | nih.govsemanticscholar.org |

| Malonate derivative of 1,6-diene | Activated (Electron-withdrawing) | trans-cyclopentane | Increased asynchronicity in TS, enhanced orbital/electrostatic interactions favoring the trans pathway. | nih.govsemanticscholar.org |

Iv. Polymerization and Copolymerization of 7 Methyl 1,6 Octadiene

Copolymerization with Alpha-Olefins

7-Methyl-1,6-octadiene (MOD) serves as a valuable comonomer in coordination polymerization with alpha-olefins. Due to the difference in reactivity between its two olefinic double bonds—a terminal and a trisubstituted one—selective incorporation can be achieved. This allows for the introduction of pendant reactive groups onto polyolefin backbones, creating functionalized materials.

The copolymerization of ethylene (B1197577) with MOD is an effective method for producing polyethylene (B3416737) chains with pendant unsaturated functionalities. These functionalities can be used for subsequent chemical modifications.

The incorporation of MOD into a polyethylene backbone has been achieved with notable efficiency. Studies show that the incorporation proceeds exclusively through the terminal double bond of the MOD monomer, leaving the more sterically hindered trisubstituted double bond untouched. scispace.comacs.org This selective incorporation prevents cross-linking reactions that can occur with other dienes, resulting in linear polyethylene chains with pendant isobutenyl groups. scispace.comacs.org

Research indicates that catalyst systems based on half-titanocenes can produce high molecular weight poly(ethylene-co-MOD)s with significant MOD content. scispace.comscirp.orgacs.org The conversion of MOD, however, can be lower compared to other non-conjugated dienes like 1,5-hexadiene (B165246) (HD) and 1,7-octadiene (B165261) (OD). aalto.fi Despite a lower conversion rate (under 4% in some studies), the incorporation of MOD has a significant impact on the physical properties of the resulting copolymer. aalto.fi The architecture is typically a linear chain with pendant branches, as the methyl group on the MOD monomer effectively prevents the cyclization that is common with dienes like 1,5-hexadiene. tkk.fi

The choice of catalyst is critical for the successful copolymerization of ethylene and MOD. Nonbridged half-titanocene catalysts, particularly those of the CpTiCl₂(OAr)-MAO type, have demonstrated remarkable performance. scispace.comscirp.org For instance, the CpTiCl₂(O-2,6-iPr₂C₆H₃)–MAO system facilitates the synthesis of high molecular weight unsaturated poly(ethylene-co-MOD)s. scispace.comscirp.orgacs.org This catalyst ensures the exclusive incorporation of the monoolefin portion of MOD without involving the trisubstituted olefin, leading to high comonomer content. scispace.comscirp.orgacs.org

The effectiveness of this catalyst is attributed to the specific ligands attached to the titanium center. The combination of a pentamethylcyclopentadienyl (Cp*) ligand and a sterically bulky aryloxide (OAr) ligand, such as 2,6-diisopropylphenoxy, is crucial for achieving both high catalytic activity and efficient, uniform incorporation of sterically hindered monomers like MOD. acs.org In contrast, traditional metallocene catalysts like Cp₂ZrCl₂ or constrained geometry catalysts often show negligible incorporation of such monomers under similar conditions. acs.orgaalto.fi

Table 1: Ethylene/7-Methyl-1,6-octadiene Copolymerization Results with Different Catalysts Data synthesized from multiple sources.

| Catalyst System | MOD Incorporation | Polymer Molecular Weight | Polymer Architecture | Citation |

| Cp*TiCl₂(O-2,6-iPr₂C₆H₃)–MAO | High, efficient, and exclusive mono-olefin incorporation | High | Linear with pendant isobutenyl groups | scispace.comscirp.orgacs.org |

| Cp₂ZrCl₂/MAO | Low to negligible | Lowered by MOD addition | Branched (1,2-addition) | acs.orgaalto.fi |

Copolymerizing propylene (B89431) with MOD offers a route to functionalized polypropylene (B1209903). However, the outcomes regarding molecular weight and stereoregularity are highly dependent on the catalyst system used.

In propylene copolymerization, MOD has been observed to act as an effective chain transfer agent, which leads to a reduction in the molecular weight of the resulting polymer. aalto.fi Using a supported dimethylsilanylbis(2-methyl-4-phenyl-1-indenyl)zirconium dichloride catalyst, the addition of even small, undetectable amounts of MOD lowered the polymer's molar mass significantly compared to propylene homopolymerization. aalto.fi For example, molar masses dropped from a range of 122–180 kg/mol for the homopolymer to 68–83 kg/mol for the copolymer. aalto.fi

However, other catalyst systems can achieve different results. The rac-Et[Ind]₂ZrCl₂/MAO system has been used to produce functional copolymers with uniform architectures and MOD incorporation up to 30.5 mol %. acs.org Controlling the MOD concentration during the reaction is key to preventing a non-uniform distribution of the comonomer along the polymer chains. acs.org Ziegler-Natta catalysts have also been employed for the copolymerization of propylene and MOD, resulting in isotactic polypropylene (iPP) with pendant double bonds, which can then be converted into ionomers through sulfonation. thieme-connect.de The stereospecificity of the main polypropylene chain can be maintained with metallocene catalysts, even with comonomer incorporation. tkk.fi

Table 2: Propylene/7-Methyl-1,6-octadiene Copolymerization Findings Data synthesized from multiple sources.

| Catalyst System | Effect on Molecular Weight | Comonomer Incorporation | Key Finding | Citation |

| Dimethylsilanylbis(2-methyl-4-phenyl-1-indenyl)zirconium dichloride/MAO-Silica | Significant reduction (acts as chain transfer agent) | Low (<1.5 mol%) | No indication of long-chain branching | aalto.fi |

| rac-Et[Ind]₂ZrCl₂/MAO | Controlled | Uniform (up to 30.5 mol%) | Uniform architecture achieved with on-line concentration control | acs.orgacs.org |

| Ziegler-Natta Catalyst | Not specified | Not specified | Produces isotactic PP with pendant double bonds for further functionalization | thieme-connect.de |

In copolymerizations with both ethylene and propylene, this compound is incorporated via a 1,2-addition mechanism involving its terminal double bond. aalto.fi The presence of the methyl group on the other double bond creates steric hindrance that prevents both its participation in the polymerization and intramolecular cyclization. acs.orgtkk.fi This results in a polymer structure where the MOD unit is incorporated as a branch with a pendant, unreacted double bond. acs.orgaalto.fi This is in contrast to shorter, non-substituted dienes like 1,5-hexadiene, which readily undergo cyclopolymerization to form ring structures within the polymer backbone. acs.orgtkk.fi The unreacted vinyl groups on the polypropylene side chains are then available for post-polymerization modification. thieme-connect.de

Propylene Copolymerization for Functional Polypropylene

Performance of Metallocene Catalysts (e.g., rac-Et[Ind]2ZrCl2/MAO)

The metallocene catalyst system, particularly rac-Et[Ind]₂ZrCl₂ activated with methylaluminoxane (B55162) (MAO), has been extensively studied for the copolymerization of propylene and this compound (MOD). acs.orgresearchgate.net This catalytic system demonstrates the ability to incorporate MOD into the polypropylene chain, yielding copolymers with pendant double bonds. acs.org

A key characteristic of this catalyst is its selectivity. The more sterically hindered internal double bond of MOD typically remains unreacted during polymerization, which prevents cross-linking and cyclopolymerization. acs.org This selective reactivity allows for the synthesis of linear copolymers with pendant vinyl groups that are available for subsequent functionalization. acs.org The degree of MOD incorporation can be controlled, which in turn adjusts the polarity of the resulting copoly(α-olefin) backbone. acs.org

Research has shown that without precise control of the MOD concentration during the reaction, the resulting copolymers can have a non-uniform distribution of MOD units along the polymer chains. acs.org This heterogeneity arises from the changing comonomer concentrations as the polymerization progresses. acs.org Fractionation experiments on such copolymers have revealed fractions with varying amounts of incorporated MOD. acs.org

Studies involving the copolymerization of ethylene with MOD using the Cp₂ZrCl₂/MAO catalyst system at 90°C have shown that MOD is incorporated through 1,2-addition, forming branches in the copolymer. aalto.fi However, the conversion of MOD was notably lower than that of other dienes like 1,5-hexadiene and 1,7-octadiene under similar conditions. aalto.fi Despite the low conversion, the incorporation of MOD had a significant impact on the physical properties of the resulting copolymer. aalto.fi

The structure of the metallocene catalyst plays a crucial role in the copolymerization behavior. For instance, in the copolymerization of ethylene with various dienes, Cp₂ZrCl₂ was found to be more efficient than rac-Et(Ind)₂ZrCl₂ in incorporating higher amounts of diene. researchgate.net The latter, along with Ph₂C(Flu,Cp)₂ZrCl₂, tended to produce copolymers with lower unsaturation content, possibly due to the formation of cyclic structures and crosslinking. researchgate.net

Table 1: Research Findings on Metallocene-Catalyzed Polymerization of this compound

| Catalyst System | Monomers | Key Findings | Reference |

|---|---|---|---|

| rac-Et[Ind]₂ZrCl₂/MAO | Propylene, this compound | Selective incorporation of MOD via the terminal double bond, preventing cross-linking and cyclization. Allows for the introduction of pendant vinyl groups for functionalization. | acs.org |

| rac-Et[Ind]₂ZrCl₂/MAO | Propylene, this compound | Non-uniform MOD distribution in copolymers when comonomer concentration is not controlled. | acs.org |

| Cp₂ZrCl₂/MAO | Ethylene, this compound | MOD incorporated via 1,2-addition, forming branches. Lower conversion compared to other dienes but significant impact on copolymer properties. | aalto.fi |

| rac-Et(Ind)₂ZrCl₂ | Propylene, this compound | Behaves as an effective chain transfer agent, leading to lower molar masses of the copolymer. | aalto.fi |

Applications of Z-N Catalysts in Propylene/Diene Copolymerization

Ziegler-Natta (Z-N) catalysts are fundamental in the industrial production of polyolefins, including polypropylene. researchgate.neteiseverywhere.com These catalysts, particularly modern MgCl₂-supported systems, allow for the synthesis of polymers with controlled tacticity and molecular weight distributions. researchgate.net In the context of propylene/diene copolymerization, Z-N catalysts can be utilized to incorporate dienes like this compound into the polypropylene backbone. google.com This incorporation introduces tertiary double bonds into the polymer chain, which can act as sites for post-polymerization modification or crosslinking. google.com

The use of Z-N catalysts in the copolymerization of propylene with tertiary dienes can yield propylene polymers with a specific number of tertiary double bonds per 10,000 carbon atoms. google.com These polymers can be produced in single or multi-stage polymerization processes. google.com The presence of these reactive sites can enhance properties like melt strength, which is beneficial for applications such as blow molding, thermoforming, and foaming. aalto.fi

Introduction of Reactive Functionality into Polyolefin Side Chains

A significant challenge in polyolefin chemistry is the introduction of functional groups to improve properties like adhesion, printability, and compatibility with other materials. The copolymerization of olefins with functional comonomers is a direct approach, but it is often hampered by the catalyst's sensitivity to polar groups. An alternative and often more successful strategy is the incorporation of reactive, non-polar comonomers that can be chemically modified in a subsequent step.

Strategies for Suppressing Cross-Linking and Cyclic Structures

The copolymerization of olefins with α,ω-dienes can lead to undesirable side reactions such as cross-linking and the formation of cyclic structures. researchgate.net These side reactions can negatively impact the processability and final properties of the polymer. Several strategies have been developed to suppress these reactions.

One effective strategy is the use of asymmetrically substituted dienes like this compound. researchgate.net The difference in reactivity between the terminal and the more sterically hindered internal double bond allows for selective polymerization of the terminal vinyl group, leaving the internal double bond pendant and unreacted. acs.org This selectivity effectively prevents cross-linking, which would require the reaction of both double bonds.

Another important factor is the polymerization temperature. Increasing the polymerization temperature can effectively diminish cross-linking. tkk.firesearchgate.net For example, in the copolymerization of ethylene with 1,5-hexadiene and 1,7-octadiene, copolymers produced at lower temperatures (20 to 65°C) were almost completely cross-linked, whereas at 80°C, the degree of cross-linking was significantly reduced. researchgate.net When MOD was used as the comonomer, the degree of cross-linking remained relatively low even at lower temperatures. researchgate.net

The choice of catalyst also plays a crucial role. Metallocene catalysts, for instance, have been shown to be more effective than traditional Ziegler-Natta catalysts in controlling the copolymer structure and minimizing side reactions during diene copolymerization. researchgate.net

Controlled Incorporation of Monoolefins in Copolymers

The controlled incorporation of monoolefins as comonomers in copolymers with this compound allows for the precise tailoring of the polymer's properties. This is particularly relevant when aiming to create functionalized polyolefins.

Copolymerization of ethylene with MOD using specific catalyst systems, such as Cp*TiCl₂(O-2,6-ⁱPr₂C₆H₃)–MAO, has been shown to afford high molecular weight unsaturated poly(ethylene-co-MOD)s. scirp.orgscispace.com These catalysts exhibit high efficiency in exclusively incorporating the monoolefinic part of the diene, leaving the trisubstituted double bond intact. scirp.orgscispace.comacs.org This results in a copolymer with pendant reactive sites that can be used for subsequent functionalization reactions. scirp.org The content of the incorporated diene can be controlled, which in turn influences the physical and chemical properties of the final polymer. scirp.org

The ability to control the comonomer incorporation is essential for producing polymers with uniform architectures and predictable properties. acs.org

Monitoring and Control of Copolymerization Reactions

To achieve copolymers with a uniform composition and well-defined properties, it is crucial to monitor and control the copolymerization reaction in real-time. This is particularly important in semi-batch reactions where the concentration of comonomers can change over time, leading to a non-uniform distribution of the comonomer units in the polymer chains. acs.org

An effective method for monitoring the copolymerization of propylene and this compound is through the use of in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. acs.orgacs.org This technique allows for the real-time, on-line monitoring of the MOD concentration during the reaction by tracking the characteristic absorption bands of its double bonds. acs.orgacs.org

By coupling the ATR-FTIR sensor with a dosage system for the liquid MOD comonomer, it is possible to maintain a constant concentration of MOD in the reactor throughout the polymerization process. acs.orgacs.org This controlled-concentration approach enables the synthesis of functional copolymers with uniform architectures, where the incorporated MOD content can be as high as 30.5 mol%. acs.org In contrast, copolymers produced without such control exhibit poorly defined incorporation data and thermal properties due to the non-uniform distribution of the diene units. acs.org

This level of control is essential for producing high-quality functional polyolefins with consistent and predictable performance characteristics.

Real-time Monitoring via ATR-FTIR Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy serves as a powerful process analytical technology for the real-time, in-situ monitoring of polymerization reactions involving this compound (MOD). acs.orgresearchgate.net This technique is particularly valuable in copolymerization reactions, for instance with propene, where maintaining a constant comonomer concentration is crucial for synthesizing polymers with uniform microstructures and predictable properties. acs.orgresearchgate.net

Research has demonstrated the use of an autoclave reactor equipped with an ATR-FTIR sensor to directly measure the concentration of MOD in the reaction medium throughout the polymerization process. acs.orgresearchgate.net The concentration is tracked by analyzing the characteristic infrared absorption bands of the vinyl groups in the MOD molecule. acs.orgresearchgate.net Specifically, the consumption of the MOD comonomer can be quantified by monitoring the peak area with a baseline typically drawn between 928 cm⁻¹ and 891 cm⁻¹. acs.org This online data allows for the precise control of the reaction; the feed of the liquid MOD comonomer can be adjusted dynamically to compensate for its consumption, thereby maintaining a steady concentration. acs.orgacs.org

In uncontrolled, semi-batch copolymerizations of propene and MOD, the more reactive MOD is consumed rapidly. acs.org ATR-FTIR monitoring clearly shows this depletion; in a reaction starting with 10.0 mol % MOD in the feed, the concentration dropped below the spectrometer's detection limit within 30 minutes. acs.org This rapid change in comonomer concentration leads to a non-uniform distribution of MOD units along the polymer chains, resulting in materials with poorly defined thermal and mechanical properties. acs.org Subsequent analysis of these non-uniform polymers revealed that they could be fractionated into portions containing significantly different amounts of incorporated MOD, for example, varying from 7.2 to 11.5 mol %. acs.orgacs.org

Conversely, when ATR-FTIR spectroscopy is coupled with a controlled dosage system, it enables the production of copolymers with highly uniform architectures. acs.orgresearchgate.net By using the real-time spectral data to regulate the monomer feed, a constant MOD concentration can be maintained throughout the reaction. This leads to a consistent incorporation of the diene into the polymer backbone, yielding materials with predictable and homogeneous compositions. acs.orgacs.org This method has been successfully used to create uniform propene-MOD copolymers with up to 30.5 mol % incorporated diene. acs.orgresearchgate.net

The tables below present findings from studies on the copolymerization of propene and this compound, illustrating the impact of real-time monitoring and control.

Table 1: Propene/MOD Copolymerization without Real-time Concentration Control

This table summarizes the results of semi-batch copolymerizations where the concentration of this compound (MOD) was not controlled during the reaction. The data highlights the rapid consumption of the MOD comonomer.

| Run No. | Polymerization Temp. (°C) | Initial MOD in Feed (mol %) | MOD in Feed after 30 min (mol %) | Final Incorporated MOD (mol %) |

| 6 | 60 | 10.0 | < 2.0 | 7.2 |

| 8 | 60 | 28.2 | 14.5 | 18.1 |

Data sourced from Hackmann et al. acs.org

Table 2: Propene/MOD Copolymerization with ATR-FTIR-Controlled Concentration

This table shows the results of copolymerizations where the MOD concentration was kept constant using real-time ATR-FTIR monitoring coupled with a controlled dosage system.

| Run No. | Polymerization Temp. (°C) | Mean MOD Concentration in Feed (mol %) | Standard Deviation of MOD Conc. (mol %) | Final Incorporated MOD (mol %) |

| 10 | 60 | 9.8 | 0.8 | 8.8 |

| 12 | 60 | 28.1 | 1.1 | 24.5 |

| 15 | 30 | 30.2 | 1.3 | 30.5 |

V. Applications of 7 Methyl 1,6 Octadiene and Its Derivatives in Advanced Materials and Chemical Synthesis

Polymeric Materials Development

The presence of two double bonds with different reactivities in 7-methyl-1,6-octadiene allows for its use as a comonomer in polymerization reactions to introduce specific functionalities and control polymer architecture. This has led to its application in tailoring the properties of polyolefins and in the synthesis of specialty elastomers.

The copolymerization of ethylene (B1197577) with this compound (MOD) is a strategic approach to introduce unsaturation into the polyolefin backbone. scirp.org This process, particularly when mediated by specific catalysts like the Cp*TiCl₂(O-2,6-ⁱPr₂C₆H₃) (1)―MAO system, allows for the production of high molecular weight poly(ethylene-co-MOD)s. scirp.org A key advantage of using MOD is the differential reactivity of its two double bonds—the terminal vinyl group readily participates in polymerization, while the more sterically hindered internal double bond often remains unreacted, providing a site for subsequent modifications. acs.org

The incorporation of MOD as a comonomer in propylene (B89431) polymerization, for instance, has been shown to yield copolymers with pendant double bonds. acs.org This structural feature is crucial as it prevents cross-linking during the initial polymerization, a common issue with symmetrical α,ω-dienes like 1,7-octadiene (B165261). researchgate.net The resulting unsaturated side chains can then be used for post-polymerization modifications, such as cross-linking or functionalization, which in turn allows for the precise tailoring of the polyolefin's mechanical properties, including tensile strength, elasticity, and thermal stability.

A study on the copolymerization of propene and this compound using a rac-Et[Ind]₂ZrCl₂/MAO catalyst system demonstrated the ability to create uniform copolymer architectures. acs.org By controlling the comonomer concentrations, it is possible to produce polyolefins with specific properties for a new generation of materials with enhanced characteristics. acs.org

Table 1: Influence of this compound on Polyolefin Properties

| Property | Effect of this compound Incorporation |

| Cross-linking Potential | Introduces pendant double bonds for controlled post-polymerization cross-linking. researchgate.net |

| Functionalization | Provides reactive sites for chemical modification. researchgate.net |

| Mechanical Properties | Allows for tailoring of tensile strength and elasticity. |

| Architecture Control | Enables the synthesis of uniform copolymer structures. acs.org |

This table summarizes the effects of incorporating this compound into polyolefin chains.

This compound serves as a valuable non-conjugated diene in the synthesis of Ethylene-Propylene-Diene Monomer (EPDM) rubbers. google.com EPDM rubbers are known for their excellent resistance to weathering, ozone, and heat. google.com The inclusion of a diene monomer like this compound introduces unsaturation into the polymer chain, which is essential for vulcanization (sulfur cross-linking).

A patented ethylene/α-olefin/7-methyl-1,6-octadiene copolymer rubber exhibits a specific composition and set of physical properties that make it highly desirable. google.com This random copolymer rubber is characterized by a defined molar ratio of ethylene to α-olefin, a specific content of this compound, a particular intrinsic viscosity, and a low glass transition temperature. google.com These parameters are crucial for ensuring the final EPDM product has the desired elastomeric properties and performance characteristics.

Furthermore, these copolymers demonstrate excellent co-vulcanizability with conjugated diene rubbers such as natural rubber (NR) and styrene-butadiene rubber (SBR). google.com This compatibility allows for the creation of rubber blends that combine the high mechanical strength and abrasion resistance of conjugated diene rubbers with the superior weathering and thermal aging resistance of EPDM. google.com

The acyclic monoterpene β-myrcene (7-methyl-3-methylene-1,6-octadiene), a structurally related compound, is also explored as a bio-based alternative for producing elastomers, highlighting the potential of this class of dienes in sustainable polymer chemistry. researchgate.net

Precursors in Complex Organic Synthesis

The reactivity of the double bonds in this compound and its derivatives makes them useful starting materials or intermediates in the synthesis of more complex molecules for various applications, including pharmaceuticals and agrochemicals. ontosight.ai

Modified dienes, including derivatives of 1,6-octadiene, are of interest as precursors in the synthesis of complex molecules with potential pharmaceutical applications. ontosight.ai Their chemical structure can be manipulated through multi-step reactions to build the carbon skeletons of bioactive compounds. ontosight.ai For instance, a derivative, 7-methyl-3-methylene-1,6-octadiene, acetylated, is noted for its potential use in the pharmaceutical industry. lookchem.com The synthesis of such compounds often involves processes like alkylation, methylation, and acetylation to introduce various functional groups that can alter their biological properties. ontosight.ai These modified dienes can serve as key intermediates in the development of new drug entities. ontosight.ai

Derivatives of this compound have been investigated for their potential applications in agricultural chemistry. ontosight.ai Some diene derivatives have shown promise for their insecticidal or fungicidal properties. ontosight.ai For example, novel amide derivatives synthesized from related structures have demonstrated good fungicidal activities. mdpi.com The structural features of these compounds can be systematically modified to enhance their biological activity against specific agricultural pests and pathogens. Research in this area focuses on creating new and effective crop protection agents.

Ligand Design in Molecular Docking Studies (e.g., Z-1-phenyl-7-methyl-1,6-octadiene in Anticancer Research)

A derivative of this compound, Z-1-phenyl-7-methyl-1,6-octadiene, has been identified as a compound of interest in anticancer research through molecular docking studies. intjmorphol.com Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein.

In a study investigating the potential anticancer activity of compounds from Alcea rosea, Z-1-phenyl-7-methyl-1,6-octadiene was one of the compounds identified through GC-MS analysis. intjmorphol.com This compound, along with another, demonstrated the best interaction with specific liver cancer proteins (2OH4 and 4ASD), with significant binding energies of -7.8 kcal/mol and -8.1 kcal/mol, respectively. intjmorphol.com These strong binding interactions suggest that Z-1-phenyl-7-methyl-1,6-octadiene may act as a ligand that can modulate the activity of these target proteins, which are implicated in cancer pathways. intjmorphol.com Such findings indicate that this derivative could be a promising candidate for the development of new anticancer therapies, warranting further investigation into its bioactivity and clinical potential. intjmorphol.com

Vi. Advanced Analytical and Spectroscopic Characterization in 7 Methyl 1,6 Octadiene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed molecular-level analysis of 7-methyl-1,6-octadiene. It provides critical information on the compound's structure and is used to determine the composition of copolymers incorporating this diene.

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are used to confirm the molecular structure of this compound. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, provide a complete picture of the connectivity of atoms.

In ¹H NMR, the distinct electronic environments of hydrogen atoms result in characteristic signals. For example, the vinylic protons (=CH and =CH₂) appear at lower fields (higher ppm values) compared to the aliphatic protons (-CH₂- and -CH₃). Similarly, ¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms in the molecule. The sp² hybridized carbons of the double bonds resonate at a lower field than the sp³ hybridized carbons of the alkyl chain and methyl groups. pressbooks.publibretexts.org This detailed spectral data allows for unambiguous structural confirmation and enables differentiation from its isomers, which would present unique NMR spectra due to differences in atomic connectivity and electronic environments.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Spectrum | Atom Position | Predicted Chemical Shift (δ ppm) | Description |

|---|---|---|---|

| ¹H NMR | |||

| ¹H | H-1 (=CH₂) | ~4.9 - 5.1 | Terminal vinyl protons |

| ¹H | H-2 (-CH=) | ~5.7 - 5.9 | Internal vinyl proton |

| ¹H | H-6 (=CH-) | ~5.0 - 5.2 | Trisubstituted vinyl proton |

| ¹H | H-8 (-CH₃) | ~1.6 - 1.7 | Methyl protons on double bond |

| ¹H | Aliphatic (-CH₂-) | ~1.3 - 2.1 | Methylene protons in the chain |

| ¹³C NMR | |||

| ¹³C | C-1 (=CH₂) | ~114 | Terminal alkene carbon |

| ¹³C | C-2 (=CH-) | ~139 | Internal alkene carbon |

| ¹³C | C-6 (=C<) | ~124 | Trisubstituted alkene carbon |

| ¹³C | C-7 (>C=) | ~131 | Quaternary alkene carbon |

| ¹³C | C-8 (-CH₃) | ~17 & ~25 | Methyl carbons |

| ¹³C | Aliphatic (-CH₂-) | ~25 - 40 | Methylene carbons in the chain |

Note: The values presented are approximate and can vary based on the solvent and experimental conditions.

When this compound is used as a monomer in copolymerization, ¹H NMR spectroscopy serves as a powerful quantitative tool to determine its incorporation into the final polymer chain. magritek.commagritek.com By comparing the integral of a characteristic signal from the this compound unit with a signal from the comonomer, the molar ratio of the monomers in the copolymer can be accurately calculated. researchgate.netiaea.org For instance, the signals corresponding to the olefinic protons of the diene unit can be integrated and compared to the integral of a distinct signal from the other monomer, such as the aromatic protons of styrene. This method is crucial for quality control and for correlating the monomer feed ratio with the final copolymer composition, which in turn dictates the material's properties. magritek.commagritek.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of this compound and analyzing the composition of volatile mixtures containing it. The gas chromatograph separates the compound from any impurities or other components based on their boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) of the fragments. For this compound, the mass spectrum shows a specific pattern of fragmentation, with characteristic high-abundance peaks that confirm its identity. nih.gov Analysis of NIST library data for this compound indicates prominent peaks at m/z values of 82, 69, and 55. nih.gov The presence of unexpected peaks in the chromatogram or mass spectra would indicate impurities, allowing for their identification and quantification.

Table 2: Key GC-MS Fragmentation Peaks for this compound

| Peak Rank | m/z Value | Potential Fragment |

|---|---|---|

| Top Peak | 82 | Cyclic fragment from intramolecular rearrangement |

| 2nd Highest | 69 | Loss of a C₄H₇ fragment |

| 3rd Highest | 55 | Loss of a C₅H₉ fragment |

Source: Based on NIST data available through PubChem. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational energies of its chemical bonds. vscht.czlibretexts.org The resulting FTIR spectrum displays absorption bands that are characteristic of these functional groups.

For this compound, key absorptions include C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) hybridized carbons, and the C=C double bond stretching vibration. libretexts.org The presence and position of these bands confirm the diene structure of the molecule.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| =C-H (Alkene) | Stretch | 3000 - 3100 |

| -C-H (Alkane) | Stretch | 2850 - 3000 |

| C=C (Alkene) | Stretch | 1640 - 1680 |

| -C-H (Alkane) | Bend/Scissor | 1450 - 1470 |

| -CH₃ (Methyl) | Rock | 1370 - 1380 |

Source: General characteristic infrared absorption frequencies. vscht.czlibretexts.org

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

While not used to analyze the monomer itself, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is essential for characterizing polymers synthesized from this compound. GPC separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. aimplas.netshimadzu.com.sg Larger polymer chains elute from the chromatography column faster than smaller ones. researchgate.net

This technique provides the full molecular weight distribution of a polymer sample. researchgate.net Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netresearchgate.net The PDI describes the breadth of the molecular weight distribution. These values are critical as they directly influence the mechanical, thermal, and rheological properties of the final polymeric material.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Derivative Characterization

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for the characterization of new compounds or derivatives synthesized from this compound. ESI is a soft ionization method that typically keeps the molecule intact, often forming protonated molecules [M+H]⁺ or other adducts (e.g., with sodium, [M+Na]⁺). researchgate.netnih.gov

The high-resolution capability of the mass analyzer allows for the determination of the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). This precision enables the confident determination of the elemental formula of the derivative, which is a crucial step in its structural elucidation. This technique is particularly valuable for confirming the successful synthesis of functionalized products derived from the diene monomer. researchgate.netresearchgate.net

Table 4: Predicted Adducts of this compound for HR-ESI-MS Analysis

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 125.1325 |

| [M+Na]⁺ | 147.1144 |

| [M+K]⁺ | 163.0884 |

| [M+NH₄]⁺ | 142.1590 |

Note: M represents the this compound molecule (C₉H₁₆). Data is based on predicted values.

Mentioned Compounds

Vii. Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Selectivity and Activity

The selective functionalization of the two distinct double bonds in 7-Methyl-1,6-octadiene presents a significant challenge and a major area of future research. The development of novel catalytic systems is paramount to controlling reaction outcomes and maximizing the yield of desired products.

Current research in the broader field of terpene chemistry focuses on both homogeneous and heterogeneous catalysis to achieve high selectivity and activity. tandfonline.com For this compound, future efforts will likely concentrate on several key areas:

Regioselective and Stereoselective Catalysis: Designing catalysts that can differentiate between the terminal and internal double bonds is a primary objective. This could involve the use of shape-selective zeolites or metal-organic frameworks (MOFs) as heterogeneous catalysts, where the pore structure directs the substrate to the active site in a specific orientation. mdpi.com Homogeneous catalysis, employing transition metal complexes with tailored ligand architectures, also offers a powerful approach to control selectivity.

Metathesis Catalysis: Olefin metathesis is a powerful tool for C-C bond formation and could be applied to this compound for the synthesis of polymers or complex cyclic structures. researchgate.netwikipedia.org Future research may explore the use of advanced ruthenium or molybdenum-based catalysts for efficient ring-closing metathesis (RCM) or cross-metathesis (CM) reactions.

Biocatalysis: The use of enzymes (biocatalysts) offers a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.govnih.gov The discovery and engineering of enzymes, such as ene-reductases or P450 monooxygenases, could enable the selective oxidation or reduction of one of the double bonds in this compound under mild reaction conditions.

| Catalyst Type | Potential Application for this compound | Research Focus |

| Heterogeneous Catalysts (e.g., Zeolites, MOFs) | Selective hydrogenation, isomerization, or oxidation of one double bond. | Tailoring pore size and active site chemistry for regioselectivity. |

| Homogeneous Catalysts (e.g., Transition Metal Complexes) | Asymmetric hydrogenation, hydroformylation, and metathesis reactions. | Ligand design to control stereochemistry and reactivity at specific sites. |

| Biocatalysts (e.g., Enzymes) | Selective epoxidation, hydroxylation, or reduction under mild conditions. | Enzyme discovery and protein engineering for enhanced activity and substrate specificity. |

Exploration of New Derivatization Pathways for Bioactive Molecules

The structural backbone of this compound, a feature shared with many natural terpenes, makes it an attractive starting material for the synthesis of bioactive molecules. researchgate.netnih.gov Terpenoids exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com Future research will focus on developing new synthetic routes to convert this compound into valuable pharmaceutical and agrochemical compounds.

Key derivatization strategies to be explored include:

Cycloaddition Reactions: The diene system in this compound is amenable to Diels-Alder reactions, which are powerful for constructing complex cyclic systems in a single step. escholarship.orgrsc.org Research into novel dienophiles and catalysts will expand the scope of accessible molecular architectures.

Oxidative Functionalization: Selective oxidation of the double bonds can introduce valuable functional groups such as epoxides, diols, or carbonyls. These functionalized intermediates can then be further elaborated into more complex molecules. Chemo-enzymatic methods, which combine chemical and enzymatic steps, are a promising approach for achieving high selectivity in these transformations. nih.govresearchgate.net

Click Chemistry: The introduction of functional groups that can participate in "click" reactions, such as azides or alkynes, would enable the facile conjugation of this compound derivatives to other molecules, including polymers, biomolecules, or surfaces.

Sustainable and Green Chemistry Approaches in Synthesis

The chemical industry is increasingly shifting towards more sustainable and environmentally friendly processes. bath.ac.uk The synthesis and derivatization of this compound are well-suited to the principles of green chemistry.

Future research in this area will emphasize:

Use of Renewable Feedstocks: this compound itself can be considered a renewable feedstock, as many terpenes are derived from plant sources. researchgate.net Research into the biosynthesis of hydrocarbons in organisms like microalgae could provide sustainable routes to this and similar compounds. nih.gove-p-e.comnih.gov

Atom Economy: Synthetic methods will be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. researchgate.net Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Green Solvents: The use of hazardous organic solvents will be minimized in favor of greener alternatives such as water, supercritical fluids, or bio-based solvents.

| Green Chemistry Principle | Application in this compound Research |

| Prevention of Waste | Designing high-yield, selective catalytic reactions to minimize byproducts. |

| Atom Economy | Utilizing addition reactions like hydrogenation and cycloadditions that incorporate all atoms. |

| Use of Renewable Feedstocks | Investigating biosynthetic pathways for the production of this compound. |

| Catalysis | Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.comwiley-vch.de For this compound, computational modeling will play a crucial role in several areas:

Mechanism Elucidation: DFT calculations can be used to map out the reaction pathways for various catalytic transformations, helping to understand the factors that control selectivity. researchgate.netresearchgate.net This knowledge can guide the design of more efficient catalysts.

Predicting Reactivity and Selectivity: Computational models can predict how changes in the catalyst structure or reaction conditions will affect the outcome of a reaction. This in-silico screening can accelerate the discovery of new catalytic systems. acs.org

Structure-Activity Relationship (SAR) Studies: By modeling the interaction of this compound derivatives with biological targets, computational methods can help to identify the structural features that are important for bioactivity. nih.govfrontiersin.org This information is valuable for the rational design of new drugs and other bioactive compounds.

The continued development of computational methods and increasing computing power will enable more accurate and complex simulations, providing deeper insights into the chemistry of this compound and paving the way for its application in a wide range of advanced materials and bioactive molecules.

Q & A

Basic: What analytical methods are recommended to confirm the structure and purity of 7-methyl-1,6-octadiene in synthetic samples?

Methodological Answer:

- Gas Chromatography (GC) : Use a polar capillary column (e.g., DB-WAX) with flame ionization detection. Retention times for this compound typically range between 2.37–20.55 min , depending on temperature programming .

- NMR Spectroscopy : Compare and NMR spectra with reference data. Terminal double bonds (δ 4.6–5.0 ppm for protons) and internal olefins (δ 5.1–5.4 ppm) help distinguish regioisomers .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 124 (CH) with fragmentation patterns reflecting allylic cleavage .

- Purity Assessment : Measure refractive index (n/D = 1.436 ) and density (0.753 g/mL at 25°C ) .

Basic: How is 7-methyl-1,6-octadene synthesized from precursor compounds?

Methodological Answer:

- From Citronellol : React (-)-3,7-dimethyl-1,6-octadiene with diisobutylaluminum hydride (DIBAH), followed by oxidation and hydrolysis. Final purification via fractional distillation under reduced pressure (143–144°C boiling point ) .

- From Turpentine Derivatives : Utilize acid-catalyzed isomerization of β-pinene, followed by selective hydrogenation to isolate the diene .

Advanced: Why does catalytic hydrogenation of this compound selectively reduce the terminal double bond?

Methodological Answer:

- Catalyst-Specific Selectivity : Cobalt-based pincer ligands (e.g., iPrPDI-Co) favor terminal olefin hydrogenation due to steric hindrance at the trisubstituted internal double bond. At 5–49 atm H , terminal bonds hydrogenate at rates of 10,000 h atm , while internal bonds remain inert .

- Mechanistic Insight : NMR studies show hydride intermediates ((iPrPDI)CoH) insert into terminal olefins via a monohydride pathway. Internal olefins exhibit slower insertion due to unfavorable ligand coordination .

Advanced: How do reaction conditions influence the cyclization kinetics of this compound?

Methodological Answer:

- Thermal Cyclization : In flow systems, cyclization to methylcyclohexanes occurs at 450°C for this compound, compared to 490°C for 8-methyl-1,7-octadiene. The lower activation energy reflects favorable orbital alignment in 1,6-enyne systems .

- Kinetic Analysis : Use Arrhenius plots to compare rate constants () across substrates. For this compound, is ~2× higher than for 1,7-dienes under identical conditions .

Advanced: What factors limit the incorporation of this compound into polyolefin copolymers?

Methodological Answer:

- Steric Hindrance : When copolymerized with α-olefins using ansa-metallocene catalysts (e.g., III-PhH-Et/MAO), incorporation is limited to ~0.3 mol% . Bulky substituents on the diene create "dormant" catalytic species that slow propagation .

- Chain Transfer Effects : Competitive chain transfer to aluminum reduces polymer molecular weight. Optimize Al:Co ratios to minimize termination .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage : Keep under inert gas (N/Ar) at -20°C to prevent polymerization. Avoid exposure to light or peroxides .

- Hazard Mitigation : Use explosion-proof equipment (flash point: 26°C ). Disposal must follow S60/S61 protocols due to aquatic toxicity (WGK Germany: Class 2 ) .

Advanced: How can researchers distinguish this compound from its structural isomers?

Methodological Answer:

- Chromatographic Separation : Use GC×GC-MS with a non-polar/polar column combination. Isomers like 2-methyl-2,3-octadiene show distinct retention indices .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311++G(d,p)) to resolve ambiguities in olefin positioning .

Basic: What methods quantify trace impurities in this compound samples?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。